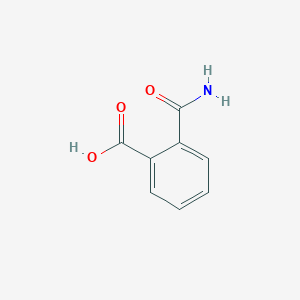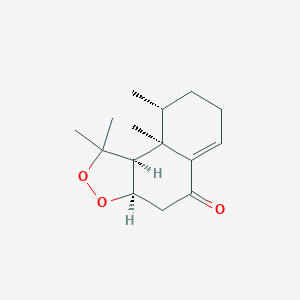
Nardosinone
Vue d'ensemble
Description
Applications De Recherche Scientifique
Nardosinone has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying sesquiterpene chemistry.
Biology: Enhances neurite outgrowth and synaptogenesis in neural cells.
Medicine: Potential therapeutic agent for neurodegenerative diseases and cancer.
Industry: Used in the formulation of traditional medicines and potential pharmaceutical products.
Mécanisme D'action
Target of Action
Nardosinone, a bioactive component isolated from Nardostachys chinensis, primarily targets the neuritogenic action of dbcAMP and staurosporine . It also has a significant impact on the nitric oxide production involved in the inflammatory response .
Mode of Action
This compound enhances the neuritogenic action of dbcAMP and staurosporine . It promotes cell proliferation and increases cell migration distance in a dose-dependent manner . This compound also increases the expression of phospho-extracellular signal-regulated kinase and phospho-cAMP response element binding protein during proliferation and differentiation .
Biochemical Pathways
This compound affects the MAP kinase-dependent signaling pathway . It enhances a downstream step of MAP kinase, leading to the promotion of cell proliferation and migration . This compound also induces the selective differentiation of neural stem cells to neurons and oligodendrocytes .
Pharmacokinetics (ADME Properties)
It’s known that this compound can be converted into this compound acid or its isomers . The metabolic reactions of this compound include hydroxylation, hydrogenation, dehydration, glucuronidation, sulfation, demethylation, and carboxylation .
Result of Action
This compound has a significant impact on the proliferation, migration, and selective differentiation of neural stem cells . It promotes cell proliferation and increases cell migration distance in a dose-dependent manner . This compound also induces the selective differentiation of neural stem cells to neurons and oligodendrocytes, as indicated by the expression of microtubule-associated protein-2 and myelin basic protein .
Action Environment
This compound’s stability under varying environmental conditions and its degradation products have been studied . It was found that this compound degraded more easily under high temperatures and in simulated gastric fluid compared with the simulated intestinal fluid . This suggests that environmental factors such as temperature and pH can influence the action, efficacy, and stability of this compound.
Analyse Biochimique
Biochemical Properties
Nardosinone has been shown to interact with various biomolecules in biochemical reactions. For instance, it has demonstrated concentration-dependent enhancement of bucladesine and staurosporine-induced neurite outgrowth . It has also been shown to enhance nerve growth factor (NGF)-mediated neurite outgrowth and synaptogenesis from PC12D cells .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It promotes cell proliferation and increases cell migration distance in a dose-dependent manner . It also induces the selective differentiation of neural stem cells to neurons and oligodendrocytes . In H9c2 cardiac cells, this compound has been shown to protect against angiotensin II-induced hypertrophy .
Molecular Mechanism
The molecular mechanism of this compound’s action involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The exact molecular mechanism of how this compound promotes proliferation and differentiation of neural stem cells, and its role in resisting cardiomyocyte hypertrophy remains unclear and needs to be further studied .
Temporal Effects in Laboratory Settings
This compound’s effects change over time in laboratory settings. It has been observed that this compound degrades more easily under high temperatures and in simulated gastric fluid compared with the simulated intestinal fluid .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in a study where this compound was orally administered to mice, 76 new metabolites were identified, indicating that the effects of this compound can vary significantly depending on the dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be converted into this compound acid or its isomers. The metabolic reactions of this compound include hydroxylation, hydrogenation, dehydration, glucuronidation, sulfation, demethylation, and carboxylation .
Transport and Distribution
Current research suggests that this compound promotes cell proliferation and increases cell migration distance in a dose-dependent manner , indicating that it may be actively transported and distributed within cells.
Subcellular Localization
Given its effects on cell proliferation, differentiation, and migration, it is likely that this compound interacts with multiple subcellular compartments .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La nardosinone peut être synthétisée par diverses réactions chimiques, notamment l'ouverture de cycle par un peroxyde, la tautomérie céto-énolique, l'oxydation, le clivage isopropylique et le réarrangement pinacolique .
Méthodes de production industrielle : La production industrielle de this compound implique généralement l'extraction à partir de Nardostachys jatamansi en utilisant des solvants, suivie de processus de purification tels que la chromatographie .
Analyse Des Réactions Chimiques
Types de réactions : La nardosinone subit plusieurs types de réactions chimiques, notamment :
Oxydation : Conversion en acide nardosinonique ou en ses isomères.
Réduction : Réactions d'hydrogénation.
Substitution : Hydroxylation et déméthylation.
Réactifs et conditions courantes :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et d'autres peroxydes.
Réduction : Gaz hydrogène en présence d'un catalyseur tel que le palladium.
Substitution : Hydroxylation à l'aide d'agents hydroxylants.
Principaux produits :
Oxydation : Acide nardosinonique et ses isomères.
Réduction : Formes réduites de la this compound.
Substitution : Dérivés hydroxylés et déméthylés.
4. Applications de la recherche scientifique
La this compound a une large gamme d'applications de recherche scientifique :
Chimie : Utilisée comme composé modèle pour l'étude de la chimie des sesquiterpènes.
Biologie : Améliore la croissance des neurites et la synaptogenèse dans les cellules nerveuses.
Médecine : Agent thérapeutique potentiel pour les maladies neurodégénératives et le cancer.
Industrie : Utilisée dans la formulation de médicaments traditionnels et de produits pharmaceutiques potentiels.
5. Mécanisme d'action
La this compound améliore la croissance des neurites en agissant comme un amplificateur des voies de signalisation médiées par le facteur de croissance nerveuse (NGF) . Elle interagit avec des cibles moléculaires telles que la MAP kinase, qui est impliquée dans la voie de signalisation dépendante de la MAP kinase . Cela conduit à la promotion de la croissance des neurites et de la synaptogenèse .
Composés similaires :
Aurantio-obtusin : Un autre sesquiterpène présentant des activités anti-inflammatoires et anti-influenzales.
Desoxo-narchinol A : Un produit de dégradation de la this compound ayant une activité vasodilatatrice.
Isothis compound : Un isomère de la this compound ayant des activités biologiques similaires.
Unicité : La this compound est unique en raison de son amélioration spécifique de la croissance des neurites médiée par le NGF et de ses applications thérapeutiques potentielles dans les maladies neurodégénératives et le cancer .
Comparaison Avec Des Composés Similaires
Aurantio-obtusin: Another sesquiterpene with anti-inflammatory and anti-influenza activities.
Desoxo-narchinol A: A degradation product of nardosinone with vasodilatory activity.
Isothis compound: An isomer of this compound with similar biological activities.
Uniqueness: this compound is unique due to its specific enhancement of NGF-mediated neurite outgrowth and its potential therapeutic applications in neurodegenerative diseases and cancer .
Propriétés
IUPAC Name |
(3aR,9R,9aR,9bS)-1,1,9,9a-tetramethyl-3a,4,7,8,9,9b-hexahydronaphtho[2,1-c]dioxol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-9-6-5-7-10-11(16)8-12-13(15(9,10)4)14(2,3)18-17-12/h7,9,12-13H,5-6,8H2,1-4H3/t9-,12-,13+,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGHHSIMRWPVQM-JWFUOXDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC=C2C1(C3C(CC2=O)OOC3(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC=C2[C@]1([C@H]3[C@@H](CC2=O)OOC3(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50946520 | |
| Record name | Nardosinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50946520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23720-80-1 | |
| Record name | Nardosinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23720-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nardosinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023720801 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nardosinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50946520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nardosinone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VA93HYL8U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


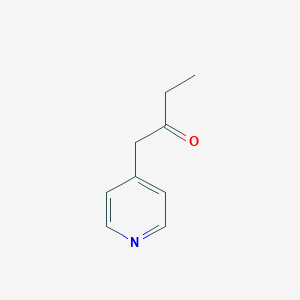
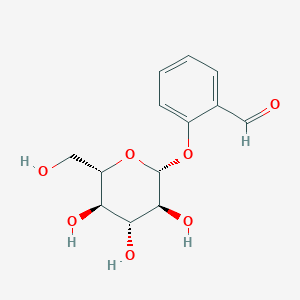
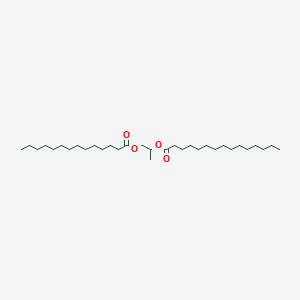
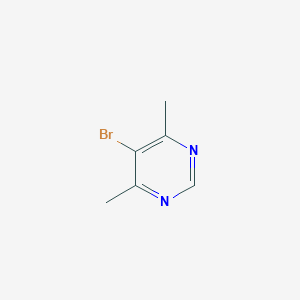
![(4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine](/img/structure/B31590.png)
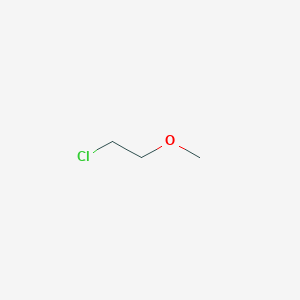

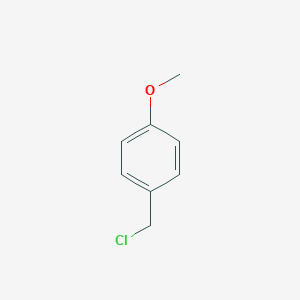
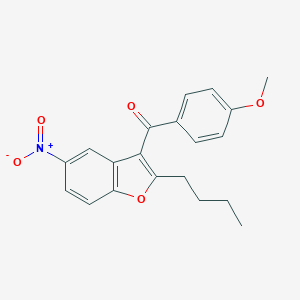
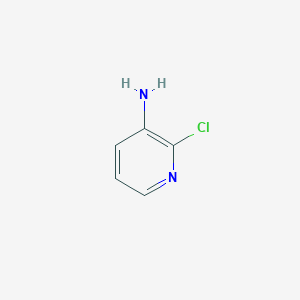

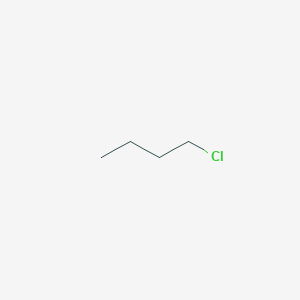
![(1S,8S,10S,11R)-3-methoxy-11-methyl-10-(3,4,5-trimethoxyphenyl)-7-oxatricyclo[6.3.1.01,6]dodeca-2,5-dien-4-one](/img/structure/B31609.png)
